molecular formula C19H20N4O4S B2526545 propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate CAS No. 1251682-41-3

propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate

Cat. No.: B2526545
CAS No.: 1251682-41-3
M. Wt: 400.45
InChI Key: GPOIZYJGRXDFIJ-UHFFFAOYSA-N
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Description

Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 7-methyl-1,8-naphthyridine-3-carboxylic acid with 4-aminobenzenesulfonamide under specific conditions to form the intermediate product. This intermediate is then esterified with propan-2-ol to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. It binds to the active site of the enzyme, blocking its activity and thereby disrupting the associated biochemical pathways. This mechanism is particularly relevant in the context of its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit a broad range of enzymes makes it a versatile compound in both research and potential therapeutic applications .

Properties

IUPAC Name

propan-2-yl 7-methyl-4-(4-sulfamoylanilino)-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-11(2)27-19(24)16-10-21-18-15(9-4-12(3)22-18)17(16)23-13-5-7-14(8-6-13)28(20,25)26/h4-11H,1-3H3,(H2,20,25,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOIZYJGRXDFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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